4-[4-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
“pentazatetracycloheptadiene” , belongs to the class of heterocyclic compounds . Its intricate structure combines a tetracyclic ring system with multiple nitrogen atoms, sulfur, and fluorine. Let’s break down its name:
4-[4-[(3-chlorophenoxy)methyl]phenyl]: This part of the compound contains a chlorophenyl group attached to a phenoxy methyl group.
13-(difluoromethyl)-11-methyl-16-thia: Here, we have a difluoromethyl group and a thia (sulfur-containing) moiety.
3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: The core structure consists of a tetracyclic ring system with nitrogen atoms forming a pentazatetracycloheptadiene.
Preparation Methods
Synthetic Routes::
Cycloaddition Reactions: Pentazatetracycloheptadiene can be synthesized through cycloaddition reactions involving nitrogen-containing precursors.
Ring-Closing Reactions: Intramolecular cyclizations can form the tetracyclic core.
Fluorination and Chlorination: Introducing fluorine and chlorine substituents requires specific reagents and conditions.
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity. Detailed proprietary methods are often closely guarded by manufacturers.
Chemical Reactions Analysis
Oxidation: Pentazatetracycloheptadiene can undergo oxidation reactions, yielding various products.
Reduction: Reduction processes modify its functional groups.
Substitution: Substituents can be replaced, affecting its properties.
Common reagents include hydrogen peroxide , metal catalysts , and Lewis acids .
Scientific Research Applications
Chemistry: Pentazatetracycloheptadiene serves as a versatile building block for novel heterocyclic compounds.
Biology: Researchers explore its potential as a scaffold for drug design.
Medicine: Investigations focus on its antimicrobial and antitumor properties.
Industry: It finds applications in materials science and catalysis.
Mechanism of Action
Molecular Targets: Pentazatetracycloheptadiene interacts with specific receptors or enzymes.
Pathways: It may modulate cellular signaling pathways, affecting gene expression or protein function.
Comparison with Similar Compounds
Unique Features: Its complex structure sets it apart from simpler heterocycles.
Similar Compounds: Related compounds include , , and .
Properties
Molecular Formula |
C25H16ClF2N5OS |
---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
4-[4-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C25H16ClF2N5OS/c1-13-9-18(22(27)28)30-25-19(13)20-21(35-25)24-31-23(32-33(24)12-29-20)15-7-5-14(6-8-15)11-34-17-4-2-3-16(26)10-17/h2-10,12,22H,11H2,1H3 |
InChI Key |
LENHTRAHJSZSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)COC6=CC(=CC=C6)Cl)C(F)F |
Origin of Product |
United States |
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